Acide 7-sulfocholique

Vue d'ensemble

Description

Applications De Recherche Scientifique

L'acide cholique 7-sulfate a plusieurs applications en recherche scientifique:

Chimie: Il est utilisé comme précurseur dans la synthèse d'autres dérivés d'acides biliaires.

Industrie: Il est utilisé dans la formulation d'agents tensioactifs et d'émulsifiants.

Mécanisme d'action

L'acide cholique 7-sulfate exerce ses effets principalement par l'activation du récepteur 5 des protéines G de Takeda (TGR5). Cette activation conduit à l'induction de la sécrétion de peptide 1 de type glucagon (GLP-1), qui joue un rôle crucial dans le métabolisme du glucose et la sécrétion d'insuline . De plus, il se lie à la protéine apparentée à la classe I du complexe majeur d'histocompatibilité (CMH) (MR1) et est reconnu par les cellules MAIT, favorisant leur développement et leur fonction .

Mécanisme D'action

Target of Action

7-Sulfocholic acid, also known as Cholic acid 7-sulfate, is a metabolite of Cholic acid . The primary target of 7-Sulfocholic acid is the TGR5 receptor . TGR5 is a G protein-coupled bile acid receptor present in brown adipose tissue and intestine among other tissues. Activation of TGR5 leads to an increase in energy expenditure and helps in reducing weight.

Mode of Action

7-Sulfocholic acid acts as an agonist for the TGR5 receptor . By binding to this receptor, it induces the secretion of glucagon-like peptide-1 (GLP-1) . GLP-1 is an incretin hormone that stimulates insulin secretion in a glucose-dependent manner.

Biochemical Pathways

The activation of the TGR5 receptor by 7-Sulfocholic acid leads to the stimulation of the cAMP-dependent pathway . This results in the activation of Protein Kinase A (PKA), which then leads to the secretion of GLP-1. The increased levels of GLP-1 stimulate insulin secretion, which helps in the regulation of blood glucose levels.

Result of Action

The action of 7-Sulfocholic acid results in the increased secretion of GLP-1 . This leads to an increase in insulin secretion, which helps in the regulation of blood glucose levels. Therefore, 7-Sulfocholic acid may play a role in the management of metabolic disorders such as diabetes.

Analyse Biochimique

Biochemical Properties

7-Sulfocholic acid plays a significant role in biochemical reactions, particularly in the metabolism of bile acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is sulfotransferase, which catalyzes the sulfation of cholic acid to form 7-sulfocholic acid . This interaction is crucial for the regulation of bile acid levels in the body. Additionally, 7-sulfocholic acid can interact with bile acid transporters, such as the ileal bile acid transporter, which facilitates its reabsorption in the intestine .

Cellular Effects

7-Sulfocholic acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-sulfocholic acid can activate the G protein-coupled bile acid receptor TGR5, leading to the secretion of glucagon-like peptide-1 (GLP-1) in the gut . This activation plays a role in glucose metabolism and energy homeostasis. Furthermore, 7-sulfocholic acid can modulate the expression of genes involved in bile acid synthesis and transport, thereby influencing overall bile acid homeostasis .

Molecular Mechanism

The molecular mechanism of 7-sulfocholic acid involves its binding interactions with various biomolecules. It acts as an agonist for the TGR5 receptor, which is expressed in the gut and other tissues . Upon binding to TGR5, 7-sulfocholic acid induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This activation results in the secretion of GLP-1 and other metabolic effects. Additionally, 7-sulfocholic acid can inhibit the activity of certain enzymes involved in bile acid synthesis, thereby regulating bile acid levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-sulfocholic acid can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation under certain conditions . Long-term exposure to 7-sulfocholic acid has been observed to influence cellular function, particularly in the context of glucose metabolism and bile acid homeostasis . In vitro and in vivo studies have demonstrated that 7-sulfocholic acid can maintain its activity over extended periods, making it a valuable tool for studying bile acid metabolism .

Dosage Effects in Animal Models

The effects of 7-sulfocholic acid vary with different dosages in animal models. At low doses, it has been shown to enhance glucose metabolism and improve insulin sensitivity . At high doses, 7-sulfocholic acid can exhibit toxic effects, including liver damage and disruption of bile acid homeostasis . Threshold effects have been observed, where the beneficial effects of 7-sulfocholic acid are seen at moderate doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

7-Sulfocholic acid is involved in several metabolic pathways, primarily related to bile acid metabolism. It is synthesized from cholic acid through the action of sulfotransferase enzymes . Once formed, 7-sulfocholic acid can be further metabolized by gut microbiota to produce secondary bile acids . These metabolic pathways are crucial for maintaining bile acid homeostasis and regulating lipid and glucose metabolism .

Transport and Distribution

The transport and distribution of 7-sulfocholic acid within cells and tissues involve specific transporters and binding proteins. The ileal bile acid transporter plays a key role in the reabsorption of 7-sulfocholic acid in the intestine . Additionally, binding proteins such as albumin can facilitate the transport of 7-sulfocholic acid in the bloodstream . The distribution of 7-sulfocholic acid is influenced by its interactions with these transporters and binding proteins, which determine its localization and accumulation in various tissues .

Subcellular Localization

7-Sulfocholic acid is primarily localized in the gut and liver, where it exerts its effects on bile acid metabolism . It can be found in the cytoplasm and membrane-bound compartments of cells involved in bile acid synthesis and transport . The subcellular localization of 7-sulfocholic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function in regulating bile acid homeostasis .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

L'acide cholique 7-sulfate peut être synthétisé par la sulfonation de l'acide cholique. Le processus implique la réaction de l'acide cholique avec un agent sulfonant tel que le trioxyde de soufre ou l'acide chlorosulfonique dans des conditions contrôlées . La réaction nécessite généralement une atmosphère inerte et un solvant approprié comme le dichlorométhane ou le chloroforme pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle de l'acide cholique 7-sulfate implique des processus de sulfonation similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et la pureté du produit. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

L'acide cholique 7-sulfate subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent le reconvertir en acide cholique ou en d'autres formes réduites.

Substitution: Le groupe sulfate peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions communs

Agents oxydants: Permanganate de potassium, trioxyde de chrome.

Agents réducteurs: Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution: Nucléophiles tels que les amines ou les alcools.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits ou substitués de l'acide cholique 7-sulfate .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide cholique: Le composé parent de l'acide cholique 7-sulfate, impliqué dans la synthèse des acides biliaires.

Acide chénodesoxycholique: Un autre acide biliaire primaire avec des voies métaboliques similaires.

Acide désoxycholique: Un acide biliaire secondaire avec des rôles physiologiques différents.

Unicité

L'acide cholique 7-sulfate est unique en raison de sa sulfation à la 7e position, qui confère des activités biologiques distinctes, telles que l'activation du TGR5 et la reconnaissance des cellules MAIT. Ces propriétés le différencient des autres acides biliaires et de leurs dérivés .

Propriétés

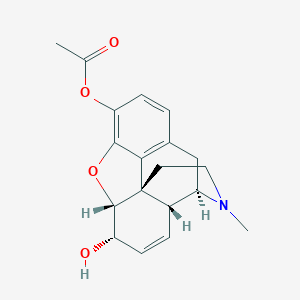

IUPAC Name |

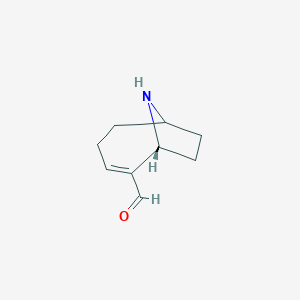

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O8S/c1-13(4-7-21(27)28)16-5-6-17-22-18(12-20(26)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)32-33(29,30)31/h13-20,22,25-26H,4-12H2,1-3H3,(H,27,28)(H,29,30,31)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVLNNMINXAIKC-OELDTZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185040 | |

| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Sulfocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60320-05-0 | |

| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60320-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,5β,7α,12α)-3,12-Dihydroxy-7-(sulfooxy)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Sulfocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002421 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 7-sulfocholic acid?

A: 7-Sulfocholic acid functions as a gut-restricted agonist of the G protein-coupled bile acid receptor 1 (TGR5). [] Upon binding to TGR5, CA7S stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone, from enteroendocrine L cells. []

Q2: How does the activity of 7-sulfocholic acid differ from other TGR5 agonists?

A: Unlike synthetic TGR5 agonists that are readily absorbed into systemic circulation and can cause undesirable off-target effects, CA7S remains largely confined to the gut. [] This gut-restricted activity profile makes CA7S a potentially safer therapeutic option for metabolic disorders like type 2 diabetes.

Q3: What is the link between bariatric surgery, 7-sulfocholic acid, and improved glucose tolerance?

A: Bariatric surgery, a highly effective treatment for obesity and type 2 diabetes, has been observed to increase gut levels of CA7S in both mice and humans. [] This increased CA7S, through its action on TGR5 and subsequent GLP-1 release, contributes to improved glucose tolerance observed after surgery. []

Q4: Beyond its effects on glucose metabolism, what other physiological roles might 7-sulfocholic acid play?

A: Research suggests that CA7S can influence gut microbiota composition, particularly promoting the growth of beneficial bacteria. [, ] In a study on Xianju yellow chickens, dietary supplementation with fulvic acid, a compound known to increase CA7S levels, led to a decrease in the abundance of potentially harmful bacteria like Mucispirillum, Anaerofustis, and Campylobacter while increasing beneficial genera such as Lachnoclostridium, Subdoligranulum, and Sphaerochaeta. [] This modulation of the gut microbiota by CA7S might contribute to its overall beneficial effects on host health.

Q5: What are the potential implications of 7-sulfocholic acid for future therapeutic development?

A: The gut-restricted activity and ability to stimulate GLP-1 secretion make 7-sulfocholic acid a promising target for developing new treatments for metabolic disorders, particularly type 2 diabetes. [] Further research is needed to fully elucidate its potential and develop effective delivery strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.